(2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid is a chiral amino acid derivative characterized by the presence of a dioxolane ring. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features. The dioxolane moiety contributes to the compound's properties, making it an interesting subject for research in medicinal chemistry and synthetic methodologies.
This compound can be derived from various synthetic routes that incorporate dioxolane and amino acid functionalities. It is often studied in the context of developing new pharmaceutical agents or as an intermediate in organic synthesis.
(2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid belongs to the class of amino acids and is specifically classified as a non-proteinogenic amino acid due to its structural modifications. Its classification is significant in understanding its reactivity and potential applications in biological systems.
The synthesis of (2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid can be achieved through several methods, typically involving the following steps:
The reactions typically require careful control of temperature and pH to optimize yields and minimize side reactions. For example, reactions may be conducted at a pH range of 4.5 to 6.5 to prevent degradation of sensitive functional groups .
The molecular structure of (2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid includes:
The molecular formula is , and its molecular weight is approximately 175.18 g/mol. The stereochemistry at the second carbon (C2) is specified as S, indicating its chiral nature.
(2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid can undergo several chemical reactions:
These reactions often require specific catalysts or reagents; for instance, esterification typically employs acid catalysts like sulfuric acid or base catalysts like sodium hydroxide .
The mechanism of action for (2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid primarily involves its interaction with biological targets such as enzymes or receptors. Its structure allows it to mimic natural amino acids, potentially influencing metabolic pathways or acting as a substrate for enzymatic reactions.
Research indicates that compounds similar in structure may exhibit inhibitory effects on certain pathways, suggesting that (2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid could play a role in modulating biological functions .
Relevant data indicates that the compound has a melting point range that varies depending on purity and crystallization conditions.
(2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid has several scientific uses:
(2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid is a non-proteinogenic amino acid featuring a dioxolane ring conjugated to the alanyl side chain. Its IUPAC name designates the (S)-configuration at the chiral α-carbon, confirming its absolute stereochemistry. The molecular formula is C₆H₁₁NO₄ (molar mass: 161.16 g/mol), comprising a carboxylic acid group, an α-amino group, and a 1,3-dioxolane moiety that forms a cyclic acetal at the β-position [1]. The dioxolane ring adopts a twisted conformation with characteristic C–O bond lengths of ~1.36–1.41 Å and C–C bonds of ~1.50–1.55 Å, determined via X-ray crystallography of analogues. This ring system imparts polar surface area (95.5 Ų) and hydrogen-bonding capacity, influencing solubility and molecular recognition [3].
Table 1: Structural and Spectroscopic Properties
Property | Value/Descriptor | Method of Determination |
---|---|---|
IUPAC Name | (2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid | Chemical nomenclature |
Molecular Formula | C₆H₁₁NO₄ | High-resolution MS |
Key Functional Groups | α-Amino acid, cyclic acetal | FT-IR, NMR |
Chiral Centers | C2 (S-configuration) | Polarimetry, X-ray |
Dioxolane Ring Geometry | Twisted envelope conformation | Computational modeling |
Spectroscopic signatures include:
The synthesis of non-canonical amino acids like (2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid emerged from mid-20th century efforts to develop chiral building blocks for peptide-based pharmaceuticals. Early routes relied on multi-step chemical synthesis with low enantioselectivity (<50% ee), limiting utility. A paradigm shift occurred in the 1990s with biocatalytic technologies, particularly the application of phenylalanine dehydrogenase (PheDH) from Thermoactinomyces intermedius for reductive amination of keto-acid precursors. Patel et al. (2000) pioneered this approach for synthesizing allysine ethylene acetal (the target compound), achieving >98% ee and >95% yield via cofactor recycling with formate dehydrogenase (FDH) [7].
Table 2: Evolution of Synthetic Approaches
Era | Method | Key Features | Limitations |
---|---|---|---|
1970s–1980s | Chemical resolution | Diastereomeric salt formation | Low yield (30–40%), expensive chiral auxiliaries |
1990s | Asymmetric hydrogenation | Rh-BINAP catalysts | Moderate ee (80–90%), sensitive substrates |
2000s–present | Biocatalytic reductive amination | PheDH/FDH system, NADH recycling | High ee (>98%), scalable, green chemistry |
This enzymatic route enabled gram-scale production, facilitating pharmacological studies. The compound gained prominence as a key intermediate for vasopeptidase inhibitors like omapatrilat, driving industrial adoption of the PheDH process [7].
The 1,3-dioxolane group in (2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid serves multiple strategic functions in pharmaceutical design:
In glucosamine mimetics, 1,3-dioxolane derivatives exhibit enhanced anti-inflammatory activity by mimicking the transition state of glycosidase substrates. Computational studies confirm that the dioxolane’s pseudosugar geometry allows optimal engagement with carbohydrate-binding domains (e.g., TNF-α inhibition at IC₅₀ 8.3 μM vs. aspirin IC₅₀ 12.7 μM) [6]. Similarly, in sulfonamide inhibitors, dioxolane incorporation improves membrane permeability (logP ~0.8) versus non-acetal analogues (logP ~0.2) [9].
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6